ethyl 2-((5-(3,4-dichlorophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetate
Description
Ethyl 2-((5-(3,4-dichlorophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetate is a synthetic imidazole derivative characterized by a 1,2-disubstituted imidazole core. The compound features:
- 3,4-Dichlorophenyl at position 5 of the imidazole ring, introducing strong electron-withdrawing effects.
- 4-(Trifluoromethoxy)phenyl at position 1, contributing steric bulk and metabolic stability due to the trifluoromethoxy group.
Its synthesis likely involves coupling a thiol-containing imidazole intermediate with ethyl bromoacetate under basic conditions, as seen in analogous compounds .
Properties
IUPAC Name |
ethyl 2-[5-(3,4-dichlorophenyl)-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2F3N2O3S/c1-2-29-18(28)11-31-19-26-10-17(12-3-8-15(21)16(22)9-12)27(19)13-4-6-14(7-5-13)30-20(23,24)25/h3-10H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCUGLFYCJWAJSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC=C(N1C2=CC=C(C=C2)OC(F)(F)F)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-((5-(3,4-dichlorophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, efficacy in various biological models, and relevant case studies.
Chemical Structure and Properties
The compound features an imidazole ring substituted with a dichlorophenyl group and a trifluoromethoxyphenyl group, linked through a thioether bond to an ethyl acetate moiety. Its structural complexity suggests potential interactions with various biological targets.
Research indicates that compounds with similar structural motifs often exhibit activities such as:
- Antimicrobial Activity : Compounds containing imidazole rings are known for their ability to disrupt microbial cell membranes or inhibit essential enzymes.
- Anticancer Properties : Many imidazole derivatives have been reported to interfere with cancer cell proliferation by modulating signaling pathways or inducing apoptosis.
Antimicrobial Activity
A study on related compounds revealed that certain imidazole derivatives demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism typically involves interference with the synthesis of nucleic acids or cell wall components.
Anticancer Activity
In vitro studies have shown that similar imidazole-based compounds can inhibit the growth of cancer cell lines such as:
| Cell Line | IC50 (µM) |
|---|---|
| AGS (Gastric Cancer) | 20.3 |
| KATOIII | 35.9 |
| SNU16 | 17.7 |
These values indicate that the compound may have a therapeutic index comparable to established chemotherapeutics like 5-fluorouracil, suggesting a potential role in cancer therapy .
Case Studies
- Study on FTO Inhibition : Research involving related compounds indicated that they could act as inhibitors of FTO (fat mass and obesity-associated protein), which is implicated in various cancers. The study showed that treatment with these inhibitors resulted in increased m6A RNA methylation levels, leading to reduced cell proliferation in gastric cancer models .
- Antimicrobial Efficacy : Another study evaluated the antimicrobial properties of thioether-containing compounds, demonstrating significant inhibition of microbial growth, which supports the hypothesis that this compound may exhibit similar effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table highlights key structural analogues and their differences:
Key Observations:
Substituent Impact on Stability :
- The trifluoromethoxy group in the target compound likely offers superior metabolic stability compared to methoxy or difluoromethoxy groups, as fluorinated groups resist oxidative degradation .
- The thioacetate ester (vs. amide in Compound 9) may increase susceptibility to hydrolysis, reducing oral bioavailability unless prodrug strategies are employed .
Synthetic Routes :
- The target compound’s synthesis is inferred to follow methods similar to those in and , where imidazole-thiol intermediates react with ethyl bromoacetate under basic conditions (e.g., K2CO3 in DMF or MeOH) .
- In contrast, sulfonyl-containing analogues (e.g., ) require additional oxidation steps to introduce the sulfonyl group .
Biological Activity Trends :
- Electron-withdrawing groups (e.g., dichlorophenyl, trifluoromethoxy) enhance receptor binding in imidazole derivatives by modulating electron density on the aromatic rings .
- Thioether linkages (e.g., thioacetate, ethylthio) improve interaction with hydrophobic pockets in target proteins, as seen in TGR5 agonist 6g .
Physicochemical and Pharmacokinetic Properties
While direct data for the target compound are unavailable, trends from analogues suggest:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
